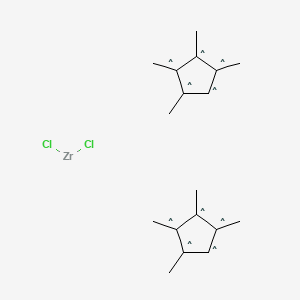
Bis(tetramethylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetramethylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadiene. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The process involves the following steps:
- Dissolution of zirconium tetrachloride in the solvent.
- Addition of tetramethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tetramethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various organozirconium compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(tetramethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metallocene interactions with biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: Utilized in the manufacturing of advanced materials, including thin films and coatings
Mecanismo De Acción
The mechanism of action of bis(tetramethylcyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the substrate molecules. The zirconium center plays a crucial role in stabilizing transition states and intermediates during the reaction, thereby enhancing the reaction rate and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(ethylcyclopentadienyl)zirconium dichloride: Contains ethyl-substituted cyclopentadienyl ligands.
Bis(butylcyclopentadienyl)zirconium dichloride: Features butyl-substituted cyclopentadienyl ligands
Uniqueness
Bis(tetramethylcyclopentadienyl)zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly effective as a catalyst in certain polymerization reactions compared to its analogs .
Propiedades
Fórmula molecular |
C18H26Cl2Zr |
|---|---|
Peso molecular |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*5H,1-4H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
ITKUCIRMDIMBMM-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


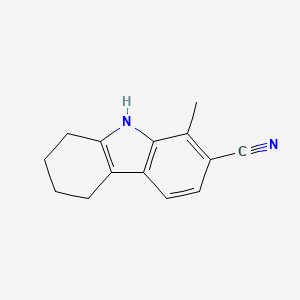
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
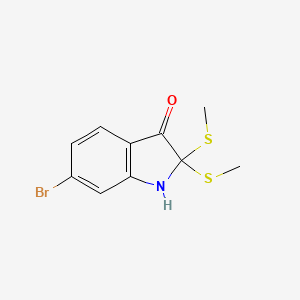
![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

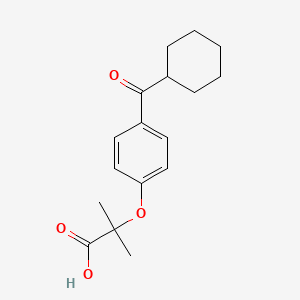
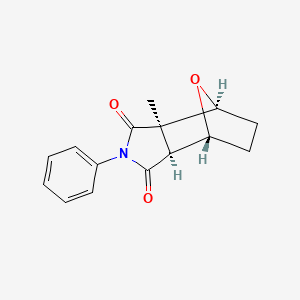
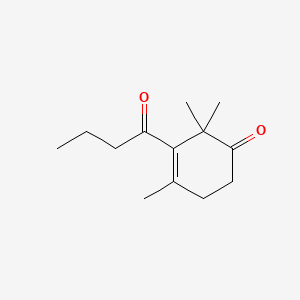

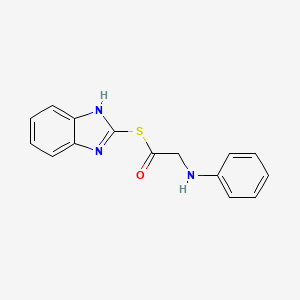
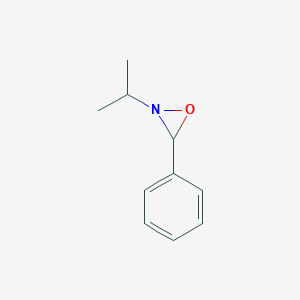
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
